molecular formula C16H23NO3 B1601824 Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 99198-80-8

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B1601824
CAS No.: 99198-80-8
M. Wt: 277.36 g/mol
InChI Key: LQEJJAZXQQCBBT-UHFFFAOYSA-N
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Description

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 99198-80-8) is a high-purity piperidine derivative of significant interest in medicinal chemistry research, particularly for the development of multitarget ligands for complex neurological disorders. This compound features a piperidine core scaffold, a structure frequently employed in the design of acetylcholinesterase (AChE) inhibitors and ligands for monoamine transporters . Its molecular formula is C16H23NO3, with a molecular weight of 277.36 g/mol . Recent scientific investigations highlight its application in designing novel therapeutics for Alzheimer's disease (AD), a condition characterized by both cognitive decline and neuropsychiatric symptoms . Researchers are utilizing this benzyl-protected piperidine as a key synthetic intermediate to create compounds that simultaneously enhance cholinergic and serotonergic tone by targeting AChE and the serotonin transporter (SERT) . This multitarget approach is a promising strategy to address cognitive deficits and comorbid depression in AD patients, moving beyond the limitations of single-target therapies . The compound is provided with a minimum purity of 95% and requires storage at 2-8°C, sealed in dry conditions . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14,18H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEJJAZXQQCBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566621
Record name Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99198-80-8
Record name Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Piperidine Derivatives

One common approach involves alkylation of a 4-piperidone or 4-piperidine derivative with a suitable 3-halo-propanol or equivalent electrophile, followed by protection of the nitrogen:

  • Step 1: Starting from 1-benzyl-4-piperidone or 4-piperidone derivatives, the hydroxypropyl side chain is introduced via nucleophilic substitution using 3-chloropropanol or 3-bromopropanol under basic conditions.
  • Step 2: The nitrogen atom is protected by benzyl carbamate formation, typically via reaction with benzyl chloroformate under mild basic conditions.

This method ensures the selective introduction of the hydroxypropyl group at the 4-position and the benzyl carbamate protecting group on nitrogen.

Reduction and Oxidation Steps

In some synthetic routes, the hydroxypropyl substituent is introduced through reduction of an ester or aldehyde intermediate:

  • Reduction of 1-benzyl-4-piperidinecarboxylic acid esters to the corresponding alcohols (piperidine carbinols).
  • Subsequent oxidation (e.g., Swern oxidation or alternative milder oxidation methods) to aldehydes, followed by further functional group transformations to install the hydroxypropyl substituent.

These steps require careful control of reaction conditions to avoid over-oxidation or side reactions.

Use of Protecting Groups and Deprotection

The benzyl carbamate protecting group is introduced to protect the piperidine nitrogen during functionalization steps and can be removed later by catalytic hydrogenation if needed.

Detailed Research Findings and Reaction Conditions

Step Reaction Type Reagents/Conditions Notes
1 Alkylation 1-benzyl-4-piperidone + 3-chloropropanol, base Base catalysis at 0–15 °C to control selectivity; yields hydroxypropyl substituted piperidine
2 Protection Benzyl chloroformate, mild base (e.g., NaHCO3) Forms benzyl carbamate protecting group on nitrogen; mild conditions preserve sensitive groups
3 Reduction Reducing agents (e.g., NaBH4, Red-Al) Converts esters or aldehydes to alcohols; requires temperature control to avoid side reactions
4 Oxidation Swern oxidation or alternatives (e.g., NaIO4/NaBr) Converts alcohols to aldehydes; alternative oxidation systems preferred for industrial scale due to odor and toxicity issues
5 Purification and Isolation Chromatography (silica gel), crystallization Final product isolated as oil or solid, depending on conditions

Representative Patent Methodology

A patent (CN102442937A) describes a process for related piperidine derivatives involving:

  • Base-catalyzed addition of hydrocyanic acid to 1-benzyl-4-piperidone at low temperature.
  • Subsequent reaction with aniline and crystallization steps.
  • Avoidance of large amounts of organic solvents like dichloromethane and isopropanol to reduce environmental impact and cost.

Although this patent focuses on 1-benzyl-4-anilinopiperidine derivatives, the methodology highlights important principles applicable to this compound synthesis, such as temperature control, base catalysis, and solvent optimization.

Research Article Insights

A supporting information document from the University of St Andrews details the preparation of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a closely related compound. The procedure involves:

  • Reaction of 3-(piperidin-4-yl)propan-1-ol hydrochloride with di-tert-butyl dicarbonate in dioxane and NaOH at room temperature overnight.
  • Work-up with aqueous KHSO4 and purification by chromatography to yield the protected hydroxypropyl piperidine derivative with ~78% yield.

This approach demonstrates the use of carbamate protecting groups and mild reaction conditions suitable for sensitive hydroxyalkyl substituents.

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents/Conditions Advantages Limitations
Alkylation + Protection 1-benzyl-4-piperidone + 3-chloropropanol Base catalysis, benzyl chloroformate, mild base Selective substitution; scalable Requires careful temperature control
Reduction + Oxidation 1-benzyl-4-piperidine esters NaBH4 or Red-Al, Swern oxidation or alternatives Versatile; allows functional group interconversion Swern oxidation involves toxic reagents
Carbamate Protection 3-(piperidin-4-yl)propan-1-ol Di-tert-butyl dicarbonate, NaOH, dioxane Mild conditions, good yield Requires chromatographic purification

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone yields the original hydroxyl compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₂₃NO₃
  • Molecular Weight : 277.36 g/mol
  • CAS Number : 99198-80-8

The compound features a piperidine core with a benzyl and a hydroxypropyl substituent, which influences its reactivity and biological interactions.

Chemistry

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation and substitution, making it valuable for developing new compounds in synthetic organic chemistry.

Biology

The compound has been investigated for its potential biological activities , particularly in relation to enzyme interactions. It has been identified as a reactant in the synthesis of P2Y12 antagonists, which are critical for inhibiting platelet aggregation, thus impacting cardiovascular health. Additionally, studies suggest that it may influence cellular signaling pathways and gene expression.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties . It has shown promise in drug development, particularly in treating conditions like cancer and neurodegenerative diseases. For instance, derivatives of piperidine compounds have demonstrated antiproliferative activity against various cancer cell lines .

Industry

The compound is utilized in the production of specialized chemicals and materials, leveraging its unique chemical properties for industrial applications.

Synthetic Routes and Methods

The synthesis of this compound typically involves:

  • Reagents : Piperidine derivatives, benzyl chloroformate, and 3-hydroxypropylamine.
  • Solvents : Organic solvents like dichloromethane or tetrahydrofuran.
  • Base : Triethylamine is commonly used to neutralize the by-products during the reaction.

This synthetic pathway allows for the efficient production of the compound with high yields.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies demonstrated that these compounds could inhibit the growth of human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM . This highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Neurodegenerative Disease Treatment

Another study explored the compound's role in inhibiting cholinesterase enzymes relevant to Alzheimer's disease therapy. Compounds derived from similar piperidine structures showed improved brain exposure and dual inhibition capabilities against acetylcholinesterase and butyrylcholinesterase . This suggests that this compound could be further optimized for neuroprotective applications.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Piperidine/Carbamate Derivatives

Key Observations :
  • Protecting Groups : Replacing the benzyl group with a tert-butyl group (CAS 156185-63-6) reduces molecular weight and enhances steric protection, making it more stable under acidic conditions .
  • Stereochemistry : The stereospecific hydroxylation in CAS 304665-15-4 introduces additional polarity, likely improving aqueous solubility .
Key Insights :
  • Yield Optimization : Analogs with cyclohexane or pyran rings (e.g., 9e, 9o) show higher yields (71–77%) compared to the target compound (42%), likely due to stabilized intermediates .
  • State Differences : Most analogs are solids (mp 80–148°C), whereas the target compound and ethoxy-oxo derivative are oils, suggesting lower crystallinity due to flexible substituents .
Critical Notes :
  • Data Gaps : Most analogs lack comprehensive toxicological profiles, emphasizing the need for further studies.

Biological Activity

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

This compound serves as a crucial reactant in the synthesis of P2Y12 antagonists, which are essential for inhibiting platelet aggregation. Its interactions with various enzymes and proteins highlight its role in biochemical reactions that affect cellular functions and signaling pathways. The compound's stability under standard laboratory conditions allows for extended studies on its biological effects without significant degradation.

Cellular Effects

The compound influences several cellular processes, including:

  • Cell Signaling Pathways : It modulates pathways related to platelet function and aggregation.
  • Gene Expression : It may alter the expression of genes involved in cellular metabolism and signaling.
  • Metabolic Activity : The compound has been shown to impact metabolic pathways, particularly those associated with cardiovascular health.

The mechanism of action involves binding interactions with specific molecular targets. This compound may inhibit or activate enzymes, leading to various biological responses. For instance, its role as a reactant in synthesizing P2Y12 antagonists suggests that it binds to enzyme sites critical for platelet aggregation inhibition .

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including those related to this compound, exhibit anticancer properties. For example, compounds synthesized through similar pathways demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

2. Neurological Applications

The compound has been investigated for its potential in treating neurological disorders. Its structure allows it to interact with neurotransmitter systems, potentially modulating cholinergic activity by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . This dual inhibition is crucial for developing treatments for conditions like Alzheimer's disease.

3. Antimicrobial Properties

Some studies suggest that related piperidine derivatives possess antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating a broader application in infectious disease treatment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in tumor cells
NeurologicalInhibits AChE and BuChE; potential for AD treatment
AntimicrobialEffective against Staphylococcus aureus

Case Study: Inhibition of Platelet Aggregation

A study demonstrated that this compound effectively inhibited platelet aggregation in vitro. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in aggregation rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar piperidine derivatives are prepared by reacting a piperidine precursor (e.g., 4-oxopiperidine) with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM . Optimization involves controlling stoichiometry, reaction time (e.g., 12–24 hours), and temperature (room temperature to reflux). Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization is critical to isolate high-purity products .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions and stereochemistry. Key NMR signals include aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and piperidine ring protons (δ 1.2–4.2 ppm) . Mass spectrometry (HRMS-ESI) confirms molecular weight, with expected [M+Na]+ peaks matching theoretical values (e.g., C₁₆H₂₁NO₃: ~300.15 g/mol) . FT-IR can validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and ignition sources .

Q. What are the known reactivity profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The benzyl ester group is susceptible to hydrogenolysis (e.g., Pd/C, H₂), enabling deprotection to free piperidine derivatives. The hydroxypropyl side chain can undergo oxidation (e.g., Jones reagent) or esterification . Stability tests indicate no decomposition under inert atmospheres, but avoid strong acids/bases to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Some SDS report "no known hazards" , while others highlight insufficient toxicological data . To address discrepancies:

Conduct acute toxicity assays (e.g., OECD 423) using rodent models to determine LD₅₀.

Perform in vitro cytotoxicity screens (e.g., MTT assay on HEK293 or HepG2 cells) to assess cell viability at varying concentrations .

Validate findings against structurally analogous compounds (e.g., benzyl piperidine carboxylates with similar substituents) .

Q. What strategies are recommended for studying its potential bioactivity in cancer research?

  • Methodological Answer :

  • Target Identification : Screen against HDACs or kinases using enzymatic assays (e.g., fluorogenic substrates) .
  • Cell-Based Studies : Evaluate antiproliferative effects via dose-response curves in cancer cell lines (e.g., MCF-7, A549). Compare IC₅₀ values to reference drugs like Vorinostat .
  • Mechanistic Probes : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in apoptosis/pathway regulation .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

Perform docking studies (AutoDock, Schrödinger) to predict binding affinities to HDACs or other targets .

Use QSAR models to correlate substituent effects (e.g., hydroxypropyl chain length) with solubility/logP .

Simulate ADMET profiles (SwissADME, pkCSM) to optimize bioavailability and reduce hepatotoxicity risks .

Q. What experimental designs are optimal for investigating its stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and analyze by LC-MS for photodegradants .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify stable storage conditions .

Data Gaps and Recommendations

  • Toxicological Data : No acute or chronic toxicity data exist; prioritize OECD-compliant assays .
  • Ecological Impact : No biodegradability or bioaccumulation studies; conduct OECD 301/305 tests .
  • Reaction Scalability : Limited data on pilot-scale synthesis; explore continuous-flow reactors for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

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